molecular formula C24H46O12 B13714485 Acid-PEG8-t-butyl ester

Acid-PEG8-t-butyl ester

Cat. No.: B13714485
M. Wt: 526.6 g/mol
InChI Key: YDPFAKTVABYUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG8-t-butyl ester is a bifunctional polyethylene glycol (PEG) linker that contains both a carboxylic acid and a t-butyl ester functional group. This compound is widely used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG8-t-butyl ester typically involves the esterification of a PEG chain with a carboxylic acid and a t-butyl ester. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-PEG8-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The t-butyl ester group offers protection against hydrolysis under neutral conditions, making it suitable for a wide range of applications .

Properties

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26)

InChI Key

YDPFAKTVABYUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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